molecular formula C18H16ClN3O3 B2830136 N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1180027-29-5

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2830136
CAS No.: 1180027-29-5
M. Wt: 357.79
InChI Key: RJXDKEJSXQMGFV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a fused heterocyclic compound featuring a benzofuropyrimidine core substituted with a 2,4-dimethoxyphenylamine group at the 4-position, forming a hydrochloride salt. Key features include:

  • Core structure: Benzofuro[3,2-d]pyrimidine, a tricyclic system combining benzofuran and pyrimidine moieties.
  • Substituents: A 2,4-dimethoxyphenyl group at the 4-position, which may enhance solubility and modulate biological activity due to methoxy groups .
  • Hydrochloride salt form: Likely improves stability and aqueous solubility, as seen in related compounds like pyrrolo[3,2-d]pyrimidine hydrochloride salts .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3.ClH/c1-22-11-7-8-13(15(9-11)23-2)21-18-17-16(19-10-20-18)12-5-3-4-6-14(12)24-17;/h3-10H,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDKEJSXQMGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the benzofuro[3,2-d]pyrimidine core through a cyclization reaction, followed by the introduction of the 2,4-dimethoxyphenyl group via a substitution reaction. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenated compounds and strong bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Solubility/Stability Notes Key References
N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride (Target) Benzofuro[3,2-d]pyrimidine 2,4-dimethoxyphenyl, HCl salt Not reported Likely water-soluble (HCl salt) Inferred
N-(4-methylphenyl)-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine Benzofuro[3,2-d]pyrimidine 4-methylphenyl, 2-phenyl Not reported Poor aqueous solubility (neutral form)
N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine hydrochloride Furo[2,3-d]pyrimidine 4-methoxyphenyl, 2,6-dimethyl, HCl 287.3–287.7 High melting point, stable HCl salt
N-(4-(methylsulfonyl)phenyl)thieno[3,2-d]pyrimidin-4-amine (36) Thieno[3,2-d]pyrimidine 4-methylsulfonylphenyl Not reported Moderate solubility (polar sulfonyl group)
N-(2,4-dimethoxyphenyl)pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride Pyrrolo[3,2-d]pyrimidine 2,4-dimethoxyphenyl, HCl salt 262–264 Water-soluble, stable crystalline form

Core Heterocyclic System Effects

  • Thienopyrimidines: The thiophene ring increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to benzofuro analogues .
  • Pyrrolopyrimidines : The pyrrole ring introduces basicity, favoring salt formation (e.g., hydrochloride) for enhanced solubility, as demonstrated in water-soluble pyrrolo derivatives .

Substituent Effects

  • Methoxy groups: The 2,4-dimethoxyphenyl substituent in the target compound likely improves solubility and bioavailability compared to non-polar groups (e.g., methyl or chloro substituents in and ) .
  • Hydrochloride salt : Analogues like the pyrrolo[3,2-d]pyrimidine hydrochloride (mp 262–264°C) show high thermal stability and water solubility, suggesting similar benefits for the target compound .

Biological Activity

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆ClN₃O₃
  • Molecular Weight : 357.8 g/mol
  • CAS Number : 1180027-29-5

The compound features a benzofuro[3,2-d]pyrimidine core that contributes to its stability and reactivity. The presence of the 2,4-dimethoxyphenyl group enhances its biological activity by potentially interacting with various molecular targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could act on various receptors, altering cellular signaling pathways that lead to therapeutic effects.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that compounds within the benzofuro[3,2-d]pyrimidine class possess anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15.5Apoptosis induction
MCF-7 (breast)12.3Cell cycle arrest
A549 (lung)10.1Enzyme inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

Case Studies

  • In Vitro Study on Cancer Cells :
    A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting potential as a lead compound for further development in cancer therapy .
  • Anti-inflammatory Effects in Animal Models :
    An animal model study explored the anti-inflammatory effects of the compound in carrageenan-induced paw edema in rats. The treatment resulted in a marked reduction in edema compared to control groups, supporting its potential use in treating inflammatory conditions .
  • Mechanistic Insights via Molecular Docking :
    Molecular docking studies have illustrated how N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine interacts with target proteins involved in cancer progression and inflammation. These computational studies provide insights into the binding affinities and potential pathways affected by the compound .

Q & A

Q. What synthetic strategies are optimal for preparing N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a chlorinated pyrimidine intermediate with 2,4-dimethoxyaniline. Key steps include:

  • Intermediate preparation : Start with 4-chloro-benzofuro[3,2-d]pyrimidine derivatives, as described for analogous compounds in furopyrimidine systems .
  • Coupling reaction : Use polar aprotic solvents (e.g., DMF, DMSO) under reflux with excess aniline to drive the reaction. For example, yields of 77% were achieved for similar compounds using EtOAc/Hexane purification .
  • Salt formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
    Optimization Tips :
  • Monitor reaction progress via TLC (e.g., Rf 0.62 in EtOAc/Hexane 1:1) .
  • Purify via column chromatography (silica gel, CHCl3:MeOH gradients) or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.7 ppm for benzofuropyrimidine and dimethoxyphenyl groups) and methoxy signals (δ 3.7–3.8 ppm) . For example, the hydrochloride salt shows a downfield-shifted NH proton at δ 10.4–12.6 ppm .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or LCMS) and fragmentation patterns .
  • Melting point : Compare with literature values (e.g., 262–264°C for analogous pyrrolopyrimidines) .

Q. What biological screening assays are appropriate for initial evaluation of this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against CLK1 and DYRK1A kinases using fluorescence-based ADP-Glo™ assays, as benzofuropyrimidines are known kinase inhibitors .
  • Antiproliferative activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
  • Solubility assessment : Use HPLC or UV-Vis spectroscopy in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How do substituent modifications on the benzofuropyrimidine core influence kinase inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation:

  • Substituent libraries : Synthesize analogs with methyl, ethynyl, or halogen groups at positions 2, 6, or 7 .
  • Bioisosteric replacement : Replace the benzofuro group with thieno or pyrrolo moieties to assess selectivity .
  • IC50 determination : Compare inhibitory potency using recombinant kinase assays. For example, replacing methoxy with ethynyl groups increased CLK1 inhibition by 10-fold in thienopyrimidines .
    Data Interpretation :
  • Use molecular docking (e.g., AutoDock Vina) to map binding interactions with kinase ATP pockets .

Q. How can contradictory NMR and crystallographic data be resolved for conformational analysis?

Methodological Answer: Address discrepancies via:

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect restricted rotation (e.g., aryl-amine bonds) .
  • X-ray crystallography : Resolve solid-state conformation. For example, orthorhombic crystals (space group Pca2₁) confirmed planar geometry in related compounds .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What advanced strategies mitigate low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEGylated groups at the 4-amine position to enhance solubility .
  • Nanoparticle formulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release, as validated for similar furopyrimidines .
  • Salt screening : Test alternative counterions (e.g., citrate, mesylate) to improve solubility without altering bioactivity .

Q. How can metabolic stability be assessed to optimize in vivo efficacy?

Methodological Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. For example, pyrrolopyrimidines showed t₁/₂ > 60 min in HLMs .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to identify metabolic liabilities .
  • Stable isotope labeling : Track metabolites using ¹³C or ²H isotopes in mass spectrometry .

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